molecular formula C9H8F5NO B13534064 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

Katalognummer: B13534064
Molekulargewicht: 241.16 g/mol
InChI-Schlüssel: BMGOGNPFGVQFSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is an organic compound characterized by the presence of multiple fluorine atoms and a methoxy group attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine involves several steps. One common method includes the reaction of 2,6-difluoro-4-methoxyphenylboronic acid with appropriate reagents under specific conditions. The reaction typically involves the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring are replaced by other groups. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while substitution reactions can produce a variety of substituted phenyl compounds.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. The methoxy group introduces hydrophilic character, potentially affecting solubility and interaction with biological membranes.

Vergleich Mit ähnlichen Verbindungen

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its trifluoroethan-1-amine group, which imparts distinct chemical and physical properties compared to its analogs.

Eigenschaften

Molekularformel

C9H8F5NO

Molekulargewicht

241.16 g/mol

IUPAC-Name

1-(2,6-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C9H8F5NO/c1-16-4-2-5(10)7(6(11)3-4)8(15)9(12,13)14/h2-3,8H,15H2,1H3

InChI-Schlüssel

BMGOGNPFGVQFSY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C(=C1)F)C(C(F)(F)F)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.